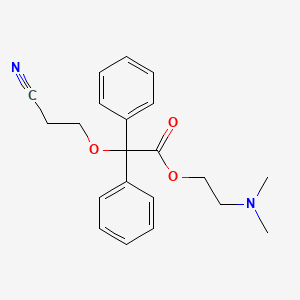
Stearic acid diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid diethanolamine salt is a nonionic surfactant widely used in various industries. It is known for its excellent emulsifying, lubricating, thickening, and foaming properties. This compound is commonly found in personal care products such as creams, shampoos, and shaving creams, as well as in industrial applications like textile dyeing and printing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid diethanolamine salt typically involves the reaction of stearic acid with diethanolamine. There are two main synthetic routes:
Direct Heating Method: Stearic acid is heated with diethanolamine under vacuum conditions to remove trace water.
Aminolysis Reaction: Methyl stearate reacts with diethanolamine under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing energy consumption and equipment costs .
Análisis De Reacciones Químicas
Types of Reactions
Stearic acid diethanolamine salt undergoes various chemical reactions, including:
Amidation: The reaction of stearic acid with diethanolamine to form the salt.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Amidation: Requires stearic acid, diethanolamine, and a basic catalyst under vacuum conditions.
Esterification: Involves alcohols and acidic catalysts.
Hydrolysis: Occurs in the presence of water and heat.
Major Products
Amidation: this compound.
Esterification: Ester derivatives of stearic acid.
Hydrolysis: Stearic acid and diethanolamine.
Aplicaciones Científicas De Investigación
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Mecanismo De Acción
The mechanism of action of stearic acid diethanolamine salt involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and stabilize mixtures of oil and water. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Stearic acid monoethanolamine salt: Similar in structure but with one ethanolamine group.
Stearic acid triethanolamine salt: Contains three ethanolamine groups, offering different emulsifying properties.
Fatty imidazolines: Another class of surfactants with similar applications but different chemical structures.
Uniqueness
Stearic acid diethanolamine salt is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective emulsifier and stabilizer in a wide range of applications. Its ability to form stable emulsions and gels sets it apart from other similar compounds .
Propiedades
Número CAS |
70775-86-9 |
|---|---|
Fórmula molecular |
C18H36O2.C4H11NO2 C22H47NO4 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
Clave InChI |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Números CAS relacionados |
38455-64-0 68444-28-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


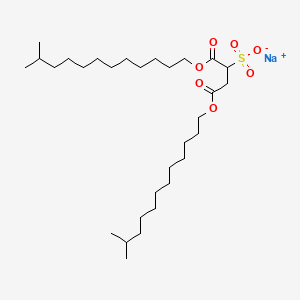
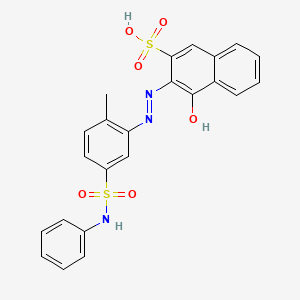
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)

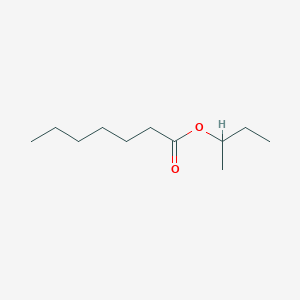
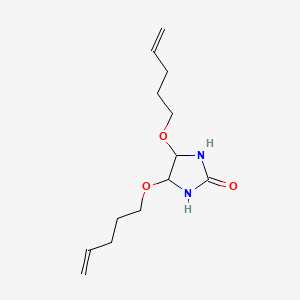
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
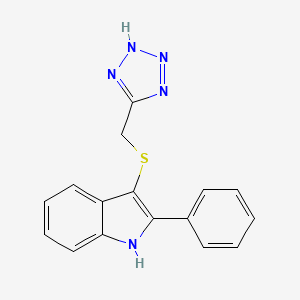

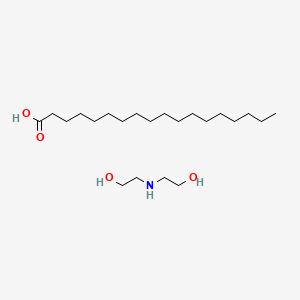
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
